Cas no 2137595-71-0 (3-bromo-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde)
3-bromo-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 3-bromo-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde
- EN300-1105347
- 2137595-71-0
-
- Inchi: 1S/C9H6BrN3O/c10-9-7(6-14)5-13(12-9)8-3-1-2-4-11-8/h1-6H
- InChI Key: BPCDWNPOVNAKOO-UHFFFAOYSA-N
- SMILES: BrC1C(C=O)=CN(C2C=CC=CN=2)N=1
Computed Properties
- Exact Mass: 250.96942g/mol
- Monoisotopic Mass: 250.96942g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 214
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 47.8Ų
3-bromo-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1105347-0.05g |
3-bromo-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde |
2137595-71-0 | 95% | 0.05g |
$624.0 | 2023-10-27 | |
| Enamine | EN300-1105347-0.1g |
3-bromo-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde |
2137595-71-0 | 95% | 0.1g |
$653.0 | 2023-10-27 | |
| Enamine | EN300-1105347-0.25g |
3-bromo-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde |
2137595-71-0 | 95% | 0.25g |
$683.0 | 2023-10-27 | |
| Enamine | EN300-1105347-0.5g |
3-bromo-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde |
2137595-71-0 | 95% | 0.5g |
$713.0 | 2023-10-27 | |
| Enamine | EN300-1105347-1.0g |
3-bromo-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde |
2137595-71-0 | 1g |
$743.0 | 2023-06-10 | ||
| Enamine | EN300-1105347-2.5g |
3-bromo-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde |
2137595-71-0 | 95% | 2.5g |
$1454.0 | 2023-10-27 | |
| Enamine | EN300-1105347-5.0g |
3-bromo-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde |
2137595-71-0 | 5g |
$2152.0 | 2023-06-10 | ||
| Enamine | EN300-1105347-10.0g |
3-bromo-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde |
2137595-71-0 | 10g |
$3191.0 | 2023-06-10 | ||
| Enamine | EN300-1105347-1g |
3-bromo-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde |
2137595-71-0 | 95% | 1g |
$743.0 | 2023-10-27 | |
| Enamine | EN300-1105347-5g |
3-bromo-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde |
2137595-71-0 | 95% | 5g |
$2152.0 | 2023-10-27 |
3-bromo-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde Related Literature
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Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
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Xiuxia Yang,Lei Zhao,Zhichao Liu,Shuyu Tian,Hao Zhang,Xuhui Xu,Jianbei Qiu,Xue Yu Phys. Chem. Chem. Phys., 2020,22, 16294-16300
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3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Shivani Sharma,Chia-Ming Wu,Ranjit T. Koodali,N. Rajesh RSC Adv., 2016,6, 26668-26678
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
Additional information on 3-bromo-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde
3-Bromo-1-(Pyridin-2-Yl)-1H-Pyrazole-4-Carbaldehyde: A Comprehensive Overview
The compound 3-bromo-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde (CAS No: 2137595-71-0) is a highly specialized organic molecule with significant potential in various fields of chemistry and materials science. This compound is characterized by its unique molecular structure, which combines a pyrazole ring, a pyridine moiety, and an aldehyde group, making it a versatile building block for advanced chemical synthesis. The presence of the bromine atom at the 3-position of the pyrazole ring introduces additional reactivity and functionalization opportunities, further enhancing its utility in research and development.
Recent studies have highlighted the importance of 3-bromo-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde in the development of novel pharmaceutical agents. Its structure allows for the creation of bioactive molecules with potential applications in drug discovery, particularly in the design of kinase inhibitors and other enzyme-targeting compounds. The pyrazole ring, known for its aromatic stability and ability to form hydrogen bonds, plays a critical role in these interactions, making this compound a valuable asset in medicinal chemistry.
From a synthetic perspective, the preparation of 3-bromo-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde involves a series of carefully optimized reactions. Researchers have employed various methodologies, including nucleophilic aromatic substitution and coupling reactions, to achieve high yields and purity levels. The integration of modern catalytic systems has further streamlined the synthesis process, reducing production costs and enhancing scalability for industrial applications.
The structural integrity of 3-bromo-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde is underpinned by its rigid framework, which facilitates precise molecular recognition in supramolecular chemistry. This property has led to its use in the construction of self-assembled monolayers and other nanostructured materials. Recent advancements in crystal engineering have demonstrated how this compound can be utilized to create highly ordered materials with tailored optical and electronic properties.
In terms of spectroscopic analysis, 3-bromo-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde exhibits distinct absorption bands in UV-vis spectroscopy due to its conjugated system. These spectral features make it an ideal candidate for applications in sensors and optoelectronic devices. Additionally, its reactivity towards nucleophiles has been exploited in click chemistry reactions, enabling rapid assembly of complex molecules with high efficiency.
Recent research has also explored the use of 3-bromo-1-(pyridin-2-Yl)-1H-Pyrazole-4-Carbaldehyde as a precursor for metalloorganic frameworks (MOFs) and covalent organic frameworks (COFs). Its ability to coordinate with metal ions or form strong covalent bonds makes it an excellent building block for these advanced materials. The resulting frameworks exhibit exceptional porosity and stability, opening new avenues for gas storage and catalysis.
Furthermore, computational studies have provided deeper insights into the electronic properties of 3-bromo-1-(pyridin-2-Yl)-1H-Pyrazole -4-Carbaldehyde. Density functional theory (DFT) calculations have revealed its frontier molecular orbitals and charge distribution patterns, which are crucial for understanding its reactivity and selectivity in chemical transformations. These findings have been instrumental in guiding experimental efforts to optimize reaction conditions for practical applications.
In conclusion, 3-bromo - 1 -( pyridin - 2 - yl ) - 1 H - pyrazole - 4 - carbaldehyde stands out as a multifaceted compound with immense potential across diverse scientific domains. Its unique structure, coupled with cutting-edge synthetic methods and analytical techniques, positions it as a key player in advancing modern chemical research. As ongoing studies continue to uncover new functionalities and applications, this compound is poised to make significant contributions to both academic and industrial sectors.
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